molecular formula C16H26N2O B3234456 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol CAS No. 1353975-13-9

2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B3234456
CAS No.: 1353975-13-9
M. Wt: 262.39 g/mol
InChI Key: RWTSLPHCOFWTFX-UHFFFAOYSA-N
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Description

2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with benzyl-isopropyl-amine and an ethanol moiety. The pyrrolidine ring (a five-membered saturated heterocycle) provides structural rigidity, while the benzyl and isopropyl groups introduce steric bulk and lipophilicity.

According to CymitQuimica (2025), this compound (Ref: 10-F084104) was previously marketed for use in drug discovery and fine chemical synthesis but has since been discontinued . Its discontinuation may reflect challenges in stability, synthetic scalability, or efficacy compared to newer analogs.

Properties

IUPAC Name

2-[3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-14(2)18(12-15-6-4-3-5-7-15)16-8-9-17(13-16)10-11-19/h3-7,14,16,19H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTSLPHCOFWTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181094
Record name 1-Pyrrolidineethanol, 3-[(1-methylethyl)(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353975-13-9
Record name 1-Pyrrolidineethanol, 3-[(1-methylethyl)(phenylmethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353975-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineethanol, 3-[(1-methylethyl)(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl-isopropyl-amino group and finally the ethanol moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of high-purity reagents and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: This reaction can be used to convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can involve the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines. Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as its activity against specific biological targets.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Ring Modifications

  • Piperidine vs. Pyrrolidine: Analogs such as 2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol (, Compound 1) replace the pyrrolidine ring with a six-membered piperidine ring.

Amino Substituent Diversity

  • Cyclopropyl vs. Isopropyl: Substituting isopropyl with cyclopropyl (e.g., Compound 1 in ) reduces steric bulk while maintaining lipophilicity. Cyclopropyl groups are known to enhance metabolic stability in drug candidates .
  • Methyl and Ethyl Groups :
    Compounds like N1-(1-Benzyl-piperidin-3-ylmethyl)-N1-methyl-ethane-1,2-diamine (Compound 2, ) feature smaller alkyl groups, which may reduce steric hindrance and improve solubility .

Functional Group Additions

  • Chloro-acetamide Derivatives :
    Analogs such as N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide (Compound 6, ) introduce electrophilic chloro-acetamide groups. These groups can act as reactive handles for further chemical modifications or covalent binding to biological targets .

Data Table: Key Structural Features of Selected Analogs

Compound Name (from ) Core Ring Amino Substituents Functional Groups Potential Implications
2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol Pyrrolidine Benzyl, Isopropyl Ethanol Moderate lipophilicity, polar solubility
2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol Piperidine Benzyl, Cyclopropyl Ethanol Enhanced flexibility, metabolic stability
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide Pyrrolidine Benzyl Chloro-acetamide Electrophilic reactivity, covalent binding
N1-((S)-1-Benzyl-pyrrolidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine Pyrrolidine Benzyl, Cyclopropyl Ethylene-diamine Improved chelation potential

Research Findings and Trends

  • Discontinuation of Target Compound: The discontinuation of 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol () suggests that analogs with piperidine cores or cyclopropyl substituents (e.g., Compound 1, ) may offer superior stability or efficacy in pharmaceutical applications .
  • Synthetic Accessibility: Ethanol-amine reactions (similar to those in ) are commonly used to introduce ethanol groups in such compounds, but chloro-acetamide derivatives (, Compounds 6–9) may require specialized alkylation protocols .

Biological Activity

The compound 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol , also known as (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol, is a member of the pyrrolidine class of compounds. This class has garnered attention due to its diverse biological activities, including potential therapeutic applications in various medical fields. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, research findings, and case studies.

The molecular formula of 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol is C15H22N2OC_{15}H_{22}N_2O with a molecular weight of approximately 250.35 g/mol. The compound contains a pyrrolidine ring, which is known for its ability to interact with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. Although specific data on 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol is limited, related compounds have shown significant activity against various bacterial strains. For instance, derivatives containing the pyrrole structure have been reported to exhibit potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that similar derivatives may possess comparable efficacy .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (µg/mL)Target Pathogen
Pyrrole Derivative A0.125MRSA
Pyrrole Derivative B0.5Methicillin-Susceptible Staphylococcus aureus (MSSA)
2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanolTBDTBD

Neuropharmacological Effects

Pyrrolidine derivatives have been explored for their neuropharmacological properties, particularly as potential treatments for neurological disorders. The structural features of 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol suggest it may interact with neurotransmitter systems, possibly modulating dopaminergic or serotonergic pathways. Case studies involving similar compounds indicate potential anxiolytic and antidepressant effects .

Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of pyrrolidine derivatives demonstrated that certain compounds could reduce oxidative stress in neuronal cells, thereby providing protection against neurodegeneration. While specific results for 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol are not yet available, these findings suggest a promising avenue for further research.

The exact mechanism by which 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol exerts its biological effects remains to be fully elucidated. However, compounds in this class typically act through modulation of receptor activity or inhibition of key enzymes involved in metabolic pathways. For example, some pyrrolidine derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis, leading to bactericidal effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Functionalization : Start with a pyrrolidine scaffold (e.g., 1-benzylpyrrolidin-3-amine derivatives as precursors; see ) and sequentially introduce benzyl-isopropyl-amine and ethanol moieties via reductive amination or nucleophilic substitution.
  • Catalytic Efficiency : Use coupling agents like EDC·HCl and HOBT in DMF with triethylamine () for amide bond formation. Optimize reaction time (12–15 hours) and stoichiometry (e.g., 1.2 equivalents of isopropylamine to prevent side reactions).
  • Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Monitor purity via TLC or HPLC ().
  • Validation : Confirm structure using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Reference standards (e.g., EP impurities in ) can aid in comparative analysis.

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

  • Methodology :

  • Solubility and Stability : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (methanol, DMSO) to determine solubility. Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring ().
  • LogP Measurement : Employ reverse-phase HPLC with a C18 column and a calibration curve of known LogP standards (e.g., benzophenones in ). Compare retention times to estimate hydrophobicity.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions. Cross-reference with CAS RN data for known analogs ().

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound, particularly in receptor-binding assays?

  • Methodology :

  • Binding Assay Optimization : Use radioligand displacement assays (e.g., 3H^3H-labeled antagonists) with varying ATP concentrations to assess competitive inhibition. Include positive controls (e.g., reference antagonists from ).
  • Structural Insights : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using X-ray/NMR-derived receptor structures (e.g., GPCRs or kinases). Focus on pyrrolidine-ethanol interactions with catalytic sites ( ).
  • Data Reconciliation : Apply multivariate analysis (PCA or PLS) to correlate activity with substituent electronic effects (Hammett σ values) or steric parameters (Taft indices). Address outliers via forced degradation studies to rule out impurity interference .

Q. How can researchers design experiments to elucidate the metabolic pathways and degradation products of this compound?

  • Methodology :

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Use LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards ( ).
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD2CD_2-ethanol moiety as in ) to track metabolic sites via MS isotope patterns.
  • Environmental Degradation : Expose the compound to UV light (254 nm) in aqueous solutions. Analyze photoproducts using HRMS and 1H^1H-NMR. Assess toxicity of degradation products using in silico tools (e.g., TEST software from EPA) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol
Reactant of Route 2
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2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.